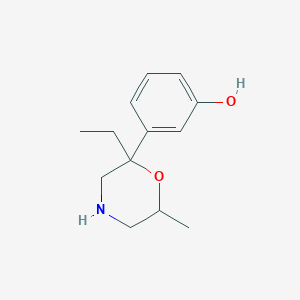
2-Ethyl-2-(3-hydroxyphenyl)-6-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Phenol,3-(2-ethyl-6-methyl-2-morpholinyl)-(9ci)” is a synthetic organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a morpholine ring substituted with ethyl and methyl groups, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Phenol,3-(2-ethyl-6-methyl-2-morpholinyl)-(9ci)” typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using ethyl halides and methyl halides, respectively.
Phenol Attachment: The phenol group is attached to the morpholine ring through a nucleophilic substitution reaction, where the hydroxyl group of phenol reacts with a suitable leaving group on the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, sulfuric acid for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of “Phenol,3-(2-ethyl-6-methyl-2-morpholinyl)-(9ci)” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- Phenol,3-(2-ethyl-2-morpholinyl)-(9ci)
- Phenol,3-(6-methyl-2-morpholinyl)-(9ci)
- Phenol,3-(2-ethyl-6-methyl-2-piperidinyl)-(9ci)
Uniqueness
“Phenol,3-(2-ethyl-6-methyl-2-morpholinyl)-(9ci)” is unique due to the specific substitution pattern on the morpholine ring, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
3-(2-ethyl-6-methylmorpholin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO2/c1-3-13(9-14-8-10(2)16-13)11-5-4-6-12(15)7-11/h4-7,10,14-15H,3,8-9H2,1-2H3 |
InChI 键 |
QULXWNLDZUFRSG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNCC(O1)C)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
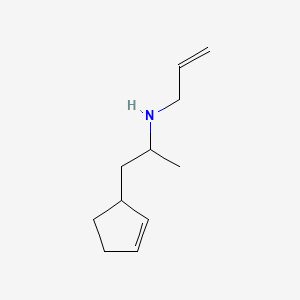
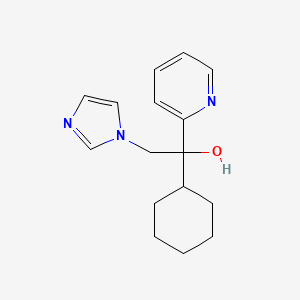

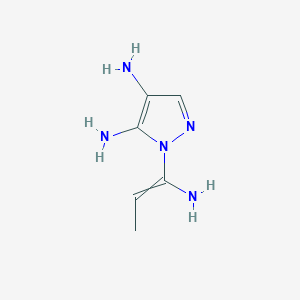
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
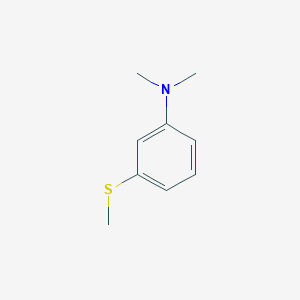
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
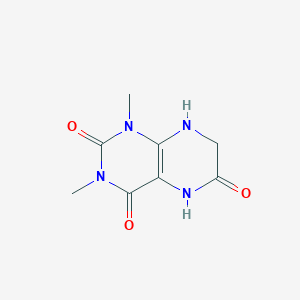
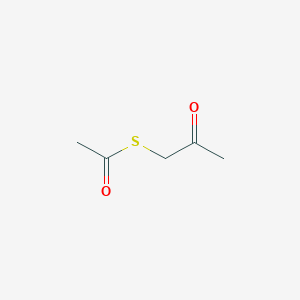
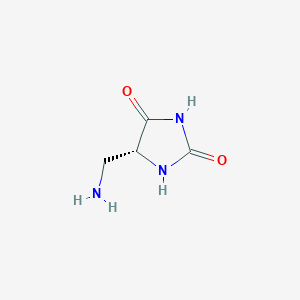
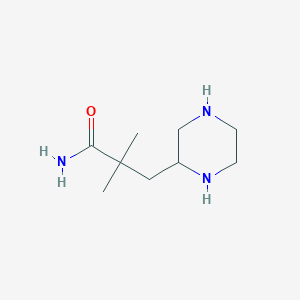
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
